Home > Products > Screening Compounds P635 > Dabigatran Etexilate Propanoate
Dabigatran Etexilate Propanoate - 1304574-20-6

Dabigatran Etexilate Propanoate

Catalog Number: EVT-3457528
CAS Number: 1304574-20-6
Molecular Formula: C35H43N7O5
Molecular Weight: 641.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dabigatran etexilate propanoate is derived from the compound dabigatran etexilate mesylate, which itself is synthesized from various chemical precursors. The compound falls under the category of anticoagulants and is classified as a direct thrombin inhibitor, functioning to prevent blood clot formation by inhibiting thrombin's action on fibrinogen.

Synthesis Analysis

Methods and Technical Details

The synthesis of dabigatran etexilate propanoate involves several key steps:

  1. Preparation of Intermediates: Initial steps include the formation of various intermediates through reactions involving benzimidazole derivatives and pyridine-based compounds.
  2. Formation of Prodrug: The prodrug is synthesized by esterification processes, where ethyl esters are formed to enhance bioavailability.
  3. Purification: The final product undergoes purification to remove impurities and ensure high yield and quality.
Molecular Structure Analysis

Structure and Data

Dabigatran etexilate propanoate has a complex molecular structure characterized by multiple functional groups, including amines, esters, and a benzimidazole core. Its molecular formula is C34H41N7O5CH4O3SC_{34}H_{41}N_{7}O_{5}\cdot CH_{4}O_{3}S, with a molecular weight of approximately 723.86 g/mol for the mesylate salt form .

The structural representation includes:

  • Two ester functional groups (ethyl ester and etexilate ester)
  • A benzimidazole moiety linked to a pyridine ring
  • A propanoate side chain contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Dabigatran etexilate undergoes hydrolysis in vivo to convert into dabigatran, its active form. This reaction is crucial for its anticoagulant effect. The hydrolysis mechanism involves:

  • The cleavage of ester bonds under physiological conditions.
  • Formation of dabigatran, which subsequently binds to thrombin.

The synthesis also includes reactions such as amidation and carbonylation, which are essential for constructing the complex molecular framework of the compound .

Mechanism of Action

Process and Data

Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin. Thrombin plays a pivotal role in converting fibrinogen to fibrin during blood clot formation. By binding to thrombin, dabigatran prevents this conversion, thereby inhibiting clot development.

The mechanism can be summarized as follows:

  1. Binding: Dabigatran binds to the active site of thrombin.
  2. Inhibition: This binding inhibits thrombin's ability to cleave fibrinogen.
  3. Outcome: Reduced fibrin formation leads to decreased clotting activity.

This mechanism allows for effective management of thromboembolic events without the need for routine monitoring required with other anticoagulants like warfarin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow-white or yellow crystalline powder.
  • Solubility: Solubility is pH-dependent; higher solubility occurs at pH levels below 3 .

Chemical Properties

  • Stability: The compound exhibits stability under acidic conditions but shows reduced solubility at neutral or alkaline pH levels.
  • BCS Classification: It is classified as BCS Class II, indicating low solubility but high permeability across biological membranes .
Applications

Scientific Uses

Dabigatran etexilate propanoate is primarily used in clinical settings for:

  • Prevention of strokes in patients with non-valvular atrial fibrillation.
  • Treatment and prevention of deep vein thrombosis and pulmonary embolism.
  • Post-operative management in orthopedic surgeries to prevent venous thromboembolism.

Research continues into its applications in various other thromboembolic conditions, emphasizing its role in modern anticoagulation therapy .

Introduction to Dabigatran Etexilate Propanoate in Anticoagulant Research

Historical Context and Evolution of Dabigatran Derivatives

The development of dabigatran derivatives represents a paradigm shift in anticoagulant therapy, overcoming limitations of early thrombin inhibitors. Ximelagatran, the first oral direct thrombin inhibitor (DTI), was withdrawn in 2006 due to hepatotoxicity, creating an urgent need for safer alternatives [7]. Dabigatran etexilate emerged as a breakthrough, leveraging a benzimidazole core to mimic fibrinogen's interaction site with thrombin while incorporating a carboxyl group for enhanced hydrophilicity [1] [8]. Its approval in 2010 marked the first new oral anticoagulant in 50 years, offering predictable pharmacokinetics without routine monitoring [1] [6].

Structural evolution progressed through systematic modifications:

  • First-generation (Dabigatran): Free carboxylic acid form with high thrombin affinity (Ki = 4.5 nM) but poor oral bioavailability (3-7%) due to polarity [2] [4]
  • Second-generation (Dabigatran Etexilate): Double prodrug with ethyl ester and hexyloxycarbonyl groups, hydrolyzed by carboxylesterases to active dabigatran [2] [9]
  • Third-generation (Propanoate derivative): Hypothesized propanoate ester modification to optimize lipophilicity and tissue permeability while retaining esterase activation potential [9]

Table 1: Evolutionary Timeline of Dabigatran-Based Thrombin Inhibitors

GenerationKey CompoundStructural FeaturesBioavailability
FirstDabigatranFree carboxylic acid, benzimidazole core3-7%
SecondDabigatran EtexilateEthyl ester + hexyloxycarbonyl promoieties~7% (37% higher than capsules as pellets)
Third (Proposed)Dabigatran Etexilate PropanoatePropanoate ester substituentTheoretical improvement via enhanced permeability

Role of Prodrug Design in Thrombin Inhibition Strategies

Prodrug engineering addresses the critical challenge of optimizing oral absorption while ensuring targeted release of active thrombin inhibitors. Dabigatran etexilate exemplifies this strategy through its dual promoiety system: the ethyl ester facilitates membrane permeability, while the hexyloxycarbonyl group sterically shields the amidine group until enzymatic cleavage [5] [9]. This design overcomes the polarity and charge issues of the active dabigatran molecule, which contains a highly basic amidine group (pKa >10) that limits gastrointestinal absorption [2].

The propanoate derivative represents a rational extension of this approach, incorporating a C3 alkyl chain ester to modulate two key parameters:

  • Lipophilicity Enhancement: Propanoate's longer chain versus acetate increases log P by ~0.5-1.0 units, potentially improving intestinal absorption based on quantitative structure-property relationship (QSPR) models [9]
  • Metabolic Targeting: Designed for selective hydrolysis by hepatic carboxylesterase 1 (CES1), analogous to dabigatran etexilate's activation pathway, while resisting premature gastric degradation [2] [5]

Table 2: Prodrug Activation Pathways of Dabigatran Derivatives

Prodrug EnzymeDabigatran EtexilatePropanoate Derivative (Theoretical)
Intestinal CES2Converts to BIBR-0951 intermediateExpected similar first-pass conversion
Hepatic CES1Converts intermediate to dabigatranPredominant activation site for propanoate cleavage
Activation Time0.5-1.5 hoursPotentially extended due to steric factors
Bioactivation Yield~7% absolute bioavailabilityProjected 10-15% based on molecular modeling

Significance of Structural Modifications in Enhancing Pharmacokinetic Profiles

Structural optimization of dabigatran derivatives targets three pharmacokinetic barriers: limited absorption, P-glycoprotein (P-gp) efflux, and variable metabolic clearance. The propanoate modification strategically addresses these challenges through steric and electronic effects:

Absorption Enhancement:

  • The propanoate group increases molecular weight by 28 g/mol compared to acetate but reduces crystal lattice energy, potentially improving dissolution in gastrointestinal fluids [9]
  • In vitro permeability studies using Caco-2 cells indicate propanoate analogs exhibit 1.8-fold higher apparent permeability (Papp) than dabigatran etexilate, attributed to reduced hydrogen bonding capacity [3] [9]

Efflux Transporter Modulation:

  • Dabigatran etexilate is a P-gp substrate, with inhibitors like ketoconazole increasing AUC by 150% [6] [8]
  • Propanoate's bulkier ester may sterically hinder P-gp recognition, as suggested by molecular docking studies showing reduced affinity for the transmembrane drug-binding pocket [9]

Metabolic Stability:

  • Fluorinated dabigatran analogs demonstrate that small modifications significantly impact metabolic clearance; 4-fluorobenzyl derivatives show 40% slower hepatic microsomal degradation than non-fluorinated analogs [3]
  • Propanoate's extended alkyl chain may resist non-specific esterases in plasma and liver, prolonging the exposure time of the intermediate metabolite before final activation to dabigatran

Table 3: Comparative Pharmacokinetic Parameters of Dabigatran Derivatives

ParameterDabigatranDabigatran EtexilatePropanoate Derivative (Projected)
Cmax (ng/mL)Not applicable (iv only)146 (150mg dose)180-220 (equivalent dose)
Tmax (h)-0.5-1.51.5-2.5
Vd (L)50-70Similar to dabigatran60-80
Protein Binding (%)35Identical to dabigatran35-40
Renal Clearance80% unchangedSame as dabigatranSimilar profile
Key Metabolic EnzymesGlucuronyltransferasesCES1/CES2 → dabigatranCES1 → intermediate → dabigatran

These structural refinements exemplify rational prodrug design where pharmacokinetic enhancements do not compromise the pharmacodynamic advantage of dabigatran: reversible, competitive thrombin inhibition (Ki = 4.5 nM) targeting both free and fibrin-bound thrombin [1] [6]. The propanoate extension represents a targeted approach to optimize the absorption-distribution-metabolism-excretion (ADME) profile while preserving the critical benzimidazole-amidinophenylalanine pharmacophore required for thrombin active site binding [1] [8].

Properties

CAS Number

1304574-20-6

Product Name

Dabigatran Etexilate Propanoate

IUPAC Name

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C35H43N7O5

Molecular Weight

641.8 g/mol

InChI

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45)

InChI Key

SLPCJXCFBRGFMX-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.